2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-[(pyrrolidin-1-yl)methyl]phenyl}acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-[(pyrrolidin-1-yl)methyl]phenyl}acetamide is a complex organic compound that features a combination of several functional groups, including oxadiazole, sulfanyl, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-[(pyrrolidin-1-yl)methyl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide derivative, often under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts such as palladium or copper, along with appropriate solvents and temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It may have applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Pharmacology: Research has indicated that the compound may have bioactive properties, including antimicrobial, antifungal, and anti-inflammatory effects.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-[(pyrrolidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions and ultimately therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- **2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-[(pyrrolidin-1-yl)methyl]phenyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClN4O2S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-7-5-16(6-8-17)20-24-25-21(28-20)29-14-19(27)23-18-9-3-15(4-10-18)13-26-11-1-2-12-26/h3-10H,1-2,11-14H2,(H,23,27) |
InChI Key |
OEWCMESTERGYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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